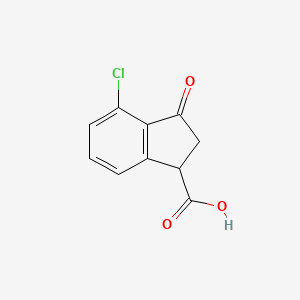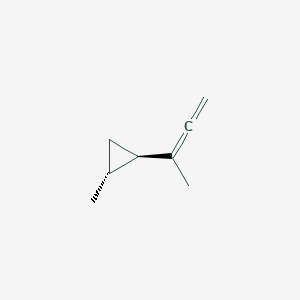![molecular formula C31H48N4O2 B14480725 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 71057-94-8](/img/structure/B14480725.png)
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as enzyme cofactors and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazines, which undergo cyclization and functional group modifications to form the pteridine core . Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pteridine ring system through cyclization of pyrimidine and pyrazine derivatives.
Substitution Reactions: Introduction of methyl and octadecyl groups at specific positions on the pteridine ring.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
化学反応の分析
Types of Reactions
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at specific positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and Electrophiles: Such as alkyl halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications, including:
作用機序
The mechanism of action of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:
6,7-Dimethylpteridine: Known for its role in biological systems as a cofactor.
2,4,6,7-Tetramethylpteridine:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the octadecyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
特性
CAS番号 |
71057-94-8 |
|---|---|
分子式 |
C31H48N4O2 |
分子量 |
508.7 g/mol |
IUPAC名 |
3,7,8-trimethyl-10-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-27-23-25(3)24(2)22-26(27)32-28-29(35)33-31(37)34(4)30(28)36/h22-23H,5-21H2,1-4H3 |
InChIキー |
DTRZOFVYTHLLJT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



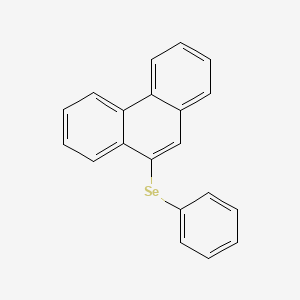

![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
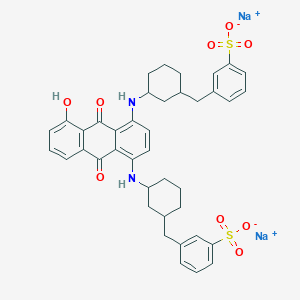
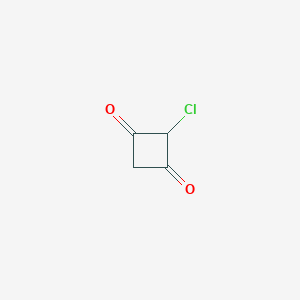

![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

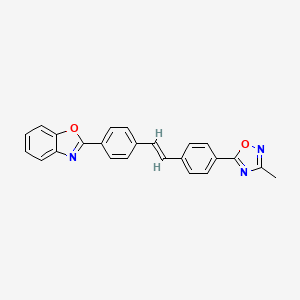
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
